4-Methoxy-alpha-toluenethiol

Catalog No.
S1482643
CAS No.
6258-60-2
M.F
C8H10OS
M. Wt
154.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxy-alpha-toluenethiol

CAS Number

6258-60-2

Product Name

4-Methoxy-alpha-toluenethiol

IUPAC Name

(4-methoxyphenyl)methanethiol

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

InChI

InChI=1S/C8H10OS/c1-9-8-4-2-7(6-10)3-5-8/h2-5,10H,6H2,1H3

InChI Key

PTDVPWWJRCOIIO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CS

Synonyms

4-Methoxy-benzenemethanethiol; p-Methoxy-α-toluenethiol; (4-Methoxyphenyl)methanethiol; (4-Methoxyphenyl)methylthiol; p-Methoxybenzyl Mercaptan; p-Methoxybenzylthiol

Canonical SMILES

COC1=CC=C(C=C1)CS

Internal Standard in Wine Analysis

4-Methoxy-alpha-toluenethiol acts as a valuable internal standard in the quantitative determination of wine polyfunctional mercaptans at trace levels (nanograms per liter) [].

Internal standards are known compounds added to a sample before analysis. They help researchers compare the measured signal of the target analyte (wine polyfunctional mercaptans in this case) with the signal of the internal standard. This comparison allows for accurate quantification of the target analyte by accounting for variations in the measurement process [].

The specific properties of 4-Methoxy-alpha-toluenethiol that make it suitable as an internal standard include:

  • Similar chemical properties to the target analytes (wine polyfunctional mercaptans): This ensures similar behavior during the analytical process, leading to reliable comparisons.
  • Commercially available and relatively inexpensive: This makes it a practical choice for routine analysis.
  • Stable and non-volatile: This ensures its presence throughout the analysis without significant loss.

Synthesis of ω-Mercapto Amino Acids

4-Methoxy-alpha-toluenethiol serves as a precursor in the synthesis of various ω-mercapto amino acids with side-chain lengths ranging from 3 to 5 methylene units [].

ω-Mercapto amino acids are a class of compounds containing both an amino group (NH2) and a thiol group (SH) at opposite ends of the molecule. They possess unique properties and find applications in various fields, including:

  • Medicinal chemistry: Development of drugs with specific functions, such as targeting enzymes or acting as antioxidants [].
  • Material science: Design of new materials with specific functionalities, such as self-assembly properties or improved biocompatibility [].

The specific functionalities of 4-Methoxy-alpha-toluenethiol that make it useful for this purpose include:

  • The presence of a protected thiol group: The methoxy group (-OCH3) protects the thiol group from unwanted reactions during the synthesis process.
  • The reactive methylene group: This group readily participates in chemical reactions, allowing for the attachment of different side chains to form various ω-mercapto amino acids.

4-Methoxy-alpha-toluenethiol, also known as 4-methoxybenzyl mercaptan, is an organic compound with the molecular formula C8H10OSC_8H_{10}OS and a molecular weight of 154.23 g/mol. It appears as a colorless to yellow liquid and has a boiling point range of 90°C to 95°C at reduced pressure (0.5 mmHg) . The compound is characterized by its mercaptan functional group, which contributes to its distinct odor and reactivity. It is classified as a respiratory and skin sensitizer, with potential allergic reactions upon exposure .

4-Methoxy-alpha-toluenethiol does not have a known mechanism of action in biological systems. Its primary function is as a synthetic intermediate for the introduction of thiols into organic molecules.

4-Methoxy-alpha-toluenethiol is considered a hazardous material due to the following properties:

  • Strong unpleasant odor: Exposure can cause irritation of the respiratory system [].
  • Air-sensitive: Can readily oxidize upon exposure to air, forming disulfides [].
  • Flammable: Flash point data is not readily available, but as an organic liquid, it is likely flammable.
Typical of thiols:

  • Oxidation: It can be oxidized to form disulfides or sulfoxides when treated with oxidizing agents.
  • Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, making it useful in the synthesis of various organic compounds.
  • Formation of Metal Complexes: The sulfur atom can coordinate with metal ions, forming thiolate complexes that are valuable in catalysis and material science.

Several synthetic routes have been proposed for the preparation of 4-methoxy-alpha-toluenethiol:

  • Alkylation of Thiophenol: This method involves the alkylation of thiophenol with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
  • Reduction of Thioester: A thioester can be reduced using lithium aluminum hydride to yield the corresponding thiol.
  • Nucleophilic Substitution: The reaction of 4-methoxybenzyl bromide with sodium sulfide can also produce 4-methoxy-alpha-toluenethiol.

These methods highlight the compound's versatility in synthetic organic chemistry.

4-Methoxy-alpha-toluenethiol has several applications:

  • Flavoring and Fragrance Industry: Due to its characteristic odor, it is used in the formulation of perfumes and flavorings.
  • Chemical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research

Several compounds share structural similarities with 4-methoxy-alpha-toluenethiol, including:

  • Benzyl mercaptan: Lacks a methoxy group but shares similar thiol properties.
  • p-Methoxythiophenol: Contains a methoxy group on a phenolic structure but differs in functional group positioning.
  • Thioanisole: A simpler analogue without the methoxy substituent but retains similar reactivity profiles.

Comparison Table

Compound NameMolecular FormulaKey Features
4-Methoxy-alpha-toluenethiolC8H10OSMethoxy group; mercaptan functionality
Benzyl mercaptanC7H8SNo methoxy group; simpler structure
p-MethoxythiophenolC7H8O2SMethoxy on phenolic ring; different reactivity
ThioanisoleC7H8SNo methoxy group; basic thiophenolic structure

The unique presence of the methoxy group in 4-methoxy-alpha-toluenethiol imparts distinct chemical properties that differentiate it from these similar compounds, influencing its reactivity and applications in various fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.04523611 g/mol

Monoisotopic Mass

154.04523611 g/mol

Heavy Atom Count

10

UNII

9FTY888ZTV

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6258-60-2

Wikipedia

4-Methoxybenzylthiol

Dates

Modify: 2023-09-14

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